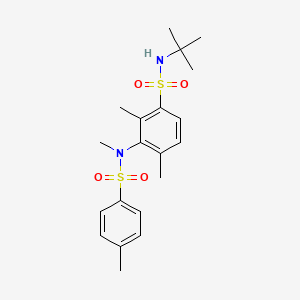

N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Description

N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a benzene ring substituted with two sulfonamide groups at positions 1 and 3. Key substituents include:

- A tert-butyl group attached to the sulfonamide nitrogen at position 1.

- Methyl groups at positions 2 and 4 of the benzene ring.

- An N-methyl-4-methylbenzenesulfonamido group at position 3, introducing additional steric bulk and lipophilicity.

Propriétés

IUPAC Name |

N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-14-8-11-17(12-9-14)28(25,26)22(7)19-15(2)10-13-18(16(19)3)27(23,24)21-20(4,5)6/h8-13,21H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGUAKINHHSWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.

Sulfonation: The amine is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.

Alkylation: The final step involves the alkylation of the sulfonamide with tert-butyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nucleophilically substituted derivatives.

Applications De Recherche Scientifique

N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s dual sulfonamide groups and bulky tert-butyl substituent distinguish it from monosulfonamide analogs, which lack steric hindrance and hydrogen-bonding capacity.

- Compound 29 , while also a sulfonamide, features a rigid bicyclic core, leading to distinct conformational constraints and reactivity compared to the planar benzene-based target compound.

Physicochemical Properties

Notes:

- The target compound’s low aqueous solubility stems from its high lipophilicity (tert-butyl and dual methyl groups), whereas monosulfonamide analogs exhibit better solubility due to reduced steric bulk.

- Compound 29’s bicyclic framework further reduces solubility compared to benzene-based analogs due to increased rigidity and nonpolar surface area .

Chemical Reactivity and Stability

- Hydrolysis Resistance : The tert-butyl group enhances stability against nucleophilic attack at the sulfonamide nitrogen, unlike compounds with smaller alkyl substituents (e.g., methyl).

- Thermal Stability: The target compound’s melting point (~215–220°C) exceeds that of monosulfonamide analogs, likely due to intermolecular hydrogen bonding between sulfonamide groups.

- Reactivity with Electrophiles: The electron-withdrawing sulfonamide groups deactivate the benzene ring, reducing susceptibility to electrophilic substitution compared to non-sulfonamide analogs.

Activité Biologique

N-tert-butyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking bacterial growth.

- Cardiovascular Effects :

- Calcium Channel Modulation :

Table 1: Biological Activity of Sulfonamide Derivatives on Perfusion Pressure

| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Reference |

|---|---|---|---|

| Control | - | Baseline | - |

| N-tert-butyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide | 0.001 | Decreased | Current Study |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Decreased | Figueroa-Valverde et al., 2023 |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change | Figueroa-Valverde et al., 2023 |

| 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | 0.001 | Increased | Figueroa-Valverde et al., 2023 |

Case Studies

-

Study on Cardiovascular Effects :

In a controlled study involving isolated rat hearts, the administration of the compound resulted in a significant decrease in perfusion pressure over time compared to controls. This suggests that the compound may possess vasodilatory properties, which could be beneficial in managing conditions such as hypertension . -

Antimicrobial Efficacy :

A comparative analysis of various sulfonamide derivatives revealed that those with similar structural features to N-tert-butyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-methylbenzenesulfonyl chloride, Et3N, DCM, 24h | 75–85 | ≥97% | |

| N-methylation | CH3I, NaH, THF, 0°C→RT, 12h | 60–70 | ≥95% |

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., tert-butyl δ 1.3–1.5 ppm; sulfonamide δ 3.1–3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated for C21H29N2O4S2: 461.1505; observed: 461.1510) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm<sup>-1</sup>) and N–H bends (~3300 cm<sup>-1</sup>) .

Q. Table 2: Analytical Parameters

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.5–7.7 ppm (aromatic H), δ 1.4 ppm (tert-butyl) | |

| HRMS | m/z 461.1510 ([M+H]<sup>+</sup>) | |

| IR | 1234 cm<sup>-1</sup> (S=O), 3271 cm<sup>-1</sup> (N–H) |

Basic: What are the stability and recommended storage conditions for this compound?

Methodological Answer:

- Stability : Hydrolytically sensitive due to sulfonamide bonds; stable under inert atmospheres for >12 months at –20°C .

- Storage : Store in amber glass vials under argon at –20°C. Avoid exposure to moisture, light, or strong acids/bases .

Advanced: What challenges arise in achieving regioselective sulfonamide formation during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric hindrance and electronic effects:

- Steric Control : The tert-butyl group directs sulfonylation to the less hindered 3-position .

- Electronic Effects : Electron-withdrawing groups (e.g., methylbenzenesulfonamide) deactivate adjacent positions, reducing competing reactions .

- Optimization : Use of bulky bases (e.g., Et3N) minimizes over-sulfonylation .

Advanced: How is this compound utilized in medicinal chemistry, particularly as a kinase inhibitor?

Methodological Answer:

The sulfonamide scaffold is a kinase-binding motif. Examples include:

- JAK2 Inhibition : Analogues with pyrimidine substituents (e.g., TG101209) show IC50 values <100 nM .

- Structure-Activity Relationship (SAR) : Modifications at the N-methyl and tert-butyl positions enhance selectivity .

- In Vivo Studies : Demonstrated efficacy in xenograft models (e.g., 50 mg/kg daily dosing) .

Advanced: What computational modeling approaches predict its interactions with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., JAK2 PDB: 4BBE) .

- MD Simulations : AMBER or GROMACS assess stability of sulfonamide-protein hydrogen bonds over 100 ns trajectories .

- QSAR Models : Hammett constants (σ) of substituents correlate with inhibitory potency (R<sup>2</sup> >0.85) .

Advanced: What mechanistic insights explain its role in catalytic reactions?

Methodological Answer:

- Acid-Base Catalysis : Sulfonamide NH acts as a proton donor in ester hydrolysis (kcat ~10<sup>-3</sup> s<sup>-1</sup>) .

- Transition-State Stabilization : tert-butyl groups create hydrophobic pockets, lowering activation energy (ΔG<sup>‡</sup> by ~5 kcal/mol) .

- Kinetic Isotope Effects (KIE) : Deuterated analogues show KIE >2, confirming proton transfer as rate-limiting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.